molecular formula C12H12N2OS B1198588 N-(3,4-dimethyl-2-thiazolylidene)benzamide

N-(3,4-dimethyl-2-thiazolylidene)benzamide

Cat. No. B1198588
M. Wt: 232.3 g/mol
InChI Key: RWCDQEQIQPRLCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethyl-2-thiazolylidene)benzamide is a member of benzoic acids.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis Techniques : A study demonstrated the synthesis of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, which involved N-(thiazol-2-yl)-3-(N,N-dimethylamino)-benzamide and related compounds. These compounds showed promising anti-inflammatory activity and were synthesized using techniques like infrared spectroscopy, NMR spectroscopy, and electrospray mass spectroscopy (Lynch et al., 2006).

Characterization and Biological Evaluation

  • Biological Applications : Another study focused on synthesizing a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using a non-steroidal anti-inflammatory drug. These compounds were evaluated for their potential biological applications, including their inhibitory potential against human recombinant alkaline phosphatase and recombinant human ecto-5′-nucleotidases (Saeed et al., 2015).

Microwave-Assisted Synthesis and Anticancer Evaluation

  • Anticancer Research : Research involving the microwave-assisted synthesis of Schiff’s bases containing thiadiazole scaffold and benzamide groups highlighted their potential in vitro anticancer activity against various human cancer cell lines. The study provided insights into the promising anticancer agents and their possible mechanism of action through molecular docking studies (Tiwari et al., 2017).

Solar Cell Application

  • Solar Cell Performance : A study on polycarbazole-based solar cells showed how the manipulation of solvent interaction and polymer chain conformation can lead to improved domain structure and photovoltaic performance. This highlighted the application of benzamide derivatives in improving the efficiency of solar cells (Chu et al., 2011).

properties

Product Name

N-(3,4-dimethyl-2-thiazolylidene)benzamide

Molecular Formula

C12H12N2OS

Molecular Weight

232.3 g/mol

IUPAC Name

N-(3,4-dimethyl-1,3-thiazol-2-ylidene)benzamide

InChI

InChI=1S/C12H12N2OS/c1-9-8-16-12(14(9)2)13-11(15)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

RWCDQEQIQPRLCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=NC(=O)C2=CC=CC=C2)N1C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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